molecular formula C14H10F3N3O4S B11503582 N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Cat. No.: B11503582
M. Wt: 373.31 g/mol
InChI Key: RVRBPFFTBVKWAD-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of furan, imidazolidinone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with 2,5-dioxo-4-(trifluoromethyl)imidazolidinone under microwave-assisted conditions in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and flash chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the imidazolidinone moiety can produce corresponding amines .

Scientific Research Applications

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings contribute to its binding affinity, while the imidazolidinone moiety can interact with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is unique due to its trifluoromethyl group, which enhances its chemical stability and bioactivity. The combination of furan, imidazolidinone, and thiophene moieties also provides a distinct structural framework that can be exploited for various applications .

Properties

Molecular Formula

C14H10F3N3O4S

Molecular Weight

373.31 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H10F3N3O4S/c15-14(16,17)13(18-10(21)9-4-2-6-25-9)11(22)20(12(23)19-13)7-8-3-1-5-24-8/h1-6H,7H2,(H,18,21)(H,19,23)

InChI Key

RVRBPFFTBVKWAD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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